molecular formula C11H16N2 B11780063 3-Cyclopentyl-1-methyl-5-vinyl-1H-pyrazole

3-Cyclopentyl-1-methyl-5-vinyl-1H-pyrazole

Cat. No.: B11780063
M. Wt: 176.26 g/mol
InChI Key: WATCCEAACAYISV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Cyclopentyl-1-methyl-5-vinyl-1H-pyrazole can be achieved through various synthetic routes. One common method involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . This one-pot, three-component procedure is efficient and general, providing good yields under mild conditions. Industrial production methods may involve similar strategies but optimized for large-scale synthesis, ensuring cost-effectiveness and high purity of the final product .

Chemical Reactions Analysis

3-Cyclopentyl-1-methyl-5-vinyl-1H-pyrazole undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce pyrazolidines .

Scientific Research Applications

3-Cyclopentyl-1-methyl-5-vinyl-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-1-methyl-5-vinyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis. Additionally, it may interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

3-Cyclopentyl-1-methyl-5-vinyl-1H-pyrazole can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its combination of substituents, which confer specific reactivity and biological properties not found in other similar compounds.

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

3-cyclopentyl-5-ethenyl-1-methylpyrazole

InChI

InChI=1S/C11H16N2/c1-3-10-8-11(12-13(10)2)9-6-4-5-7-9/h3,8-9H,1,4-7H2,2H3

InChI Key

WATCCEAACAYISV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2CCCC2)C=C

Origin of Product

United States

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